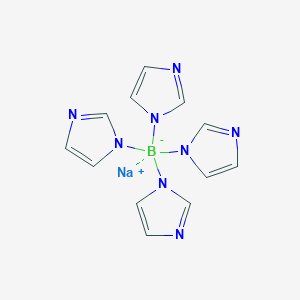

Sodium tetrakis(1-imidazolyl)borate

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

sodium;tetra(imidazol-1-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BN8.Na/c1-5-18(9-14-1)13(19-6-2-15-10-19,20-7-3-16-11-20)21-8-4-17-12-21;/h1-12H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRFSDYWKKOQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C=CN=C1)(N2C=CN=C2)(N3C=CN=C3)N4C=CN=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BN8Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635570 | |

| Record name | Sodium tetra(1H-imidazol-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68146-65-6 | |

| Record name | Sodium tetra(1H-imidazol-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tetrakis(1-imidazolyl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for Tetrakis 1 Imidazolyl Borate

Established Protocols for the Synthesis of Sodium Tetrakis(1-imidazolyl)borate

The synthesis of this compound is typically achieved through the reaction of a boron source with an excess of imidazole (B134444). While specific, detailed protocols are often proprietary or part of established laboratory practices, the general approach involves the reaction of sodium borohydride (B1222165) with molten imidazole or in a suitable solvent.

Optimized High-Yield Synthetic Routes

A common and effective method for the synthesis of this compound involves the direct reaction of sodium borohydride (NaBH₄) with an excess of imidazole. The reaction is typically carried out in the absence of a solvent, using molten imidazole as both the reactant and the reaction medium. The stoichiometry of the reaction is crucial, with a significant excess of imidazole being used to ensure the complete substitution of the four hydride ions on the borohydride.

NaBH₄ + 4 C₃H₄N₂ → Na[B(C₃H₃N₂)₄] + 4 H₂

To achieve a high yield, the reaction mixture is heated to a temperature sufficient to melt the imidazole and initiate the reaction, typically in the range of 100-120°C. The progress of the reaction can be monitored by the cessation of hydrogen evolution. After the reaction is complete, the excess imidazole can be removed by sublimation under vacuum or by washing the solid product with a suitable solvent in which this compound has low solubility, such as diethyl ether.

An alternative approach involves carrying out the reaction in a high-boiling point solvent, such as dimethylformamide (DMF), which can help to control the reaction temperature and facilitate the dissolution of the reactants.

In Situ Preparation and Reaction Monitoring Techniques

In many applications, this compound can be prepared in situ and used directly in subsequent reactions without isolation. This approach is particularly advantageous for the synthesis of coordination polymers and metal complexes, where the presence of excess imidazole may not be detrimental to the subsequent steps.

The progress of the synthesis can be monitored using various spectroscopic techniques. Infrared (IR) spectroscopy can be used to track the disappearance of the characteristic B-H stretching vibrations of sodium borohydride (typically around 2200-2400 cm⁻¹) and the appearance of bands associated with the B-N and imidazole ring vibrations.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction monitoring. ¹¹B NMR spectroscopy is particularly informative, as the chemical shift of the boron nucleus is highly sensitive to its coordination environment. The starting sodium borohydride exhibits a characteristic quintet in the ¹¹B NMR spectrum, which is replaced by a singlet at a different chemical shift upon the formation of the tetrakis(1-imidazolyl)borate anion. ¹H and ¹³C NMR spectroscopy can also be used to monitor the changes in the imidazole rings upon coordination to the boron center.

Functionalization and Derivatization of the Tetrakis(1-imidazolyl)borate Anion

The tetrakis(1-imidazolyl)borate anion provides a versatile platform for the synthesis of a variety of functionalized molecules. The presence of four imidazole rings offers multiple sites for chemical modification, leading to the creation of novel ligands and materials with tailored properties.

Synthesis of Zwitterionic Molecules via Alkylation of Imidazolyl Moieties

A significant area of research has focused on the synthesis of zwitterionic molecules through the alkylation of the uncoordinated nitrogen atom (at the 3-position) of the imidazole rings in the tetrakis(1-imidazolyl)borate anion. google.com These zwitterionic compounds, which contain both a positive and a negative charge within the same molecule, have shown promise as electron injection layers in polymer light-emitting diodes (PLEDs). google.com

The synthesis of these zwitterionic molecules is typically achieved by reacting this compound with an alkylating agent, such as an alkyl iodide, in a polar aprotic solvent like dimethylformamide (DMF). google.com The reaction stoichiometry can be controlled to achieve either mono- or di-substituted products. google.com

The general reaction scheme is as follows:

Na[B(Im)₄] + R-I → [B(Im)₃(Im-R)] + NaI

where R is an alkyl group and Im-R represents the alkylated imidazolyl moiety.

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | Iodoalkane (e.g., iodomethane, 1-iodohexane) | Dimethylformamide (DMF) | Zwitterionic alkyl-imidazolium tetrakis(imidazolyl)borate |

Table 1: General Synthetic Route for Zwitterionic Tetrakis(1-imidazolyl)borate Derivatives google.com

Single crystal X-ray diffraction studies of a methylated derivative have confirmed that the alkylation occurs at the N3 position of one of the imidazole rings. google.com

Strategies for Creating Substituted Tetrakis(1-imidazolyl)borate Derivatives

Beyond simple alkylation, various strategies can be employed to create a wider range of substituted tetrakis(1-imidazolyl)borate derivatives. These strategies often involve the use of pre-functionalized imidazoles in the initial synthesis of the borate (B1201080) anion or post-synthetic modification of the parent anion.

One approach is to use substituted imidazoles in the reaction with sodium borohydride. For example, using 4-methylimidazole (B133652) in the synthesis leads to the formation of the tetrakis(4-methylimidazolyl)borate anion. capes.gov.brnih.gov This allows for the introduction of functional groups onto the imidazole rings prior to the formation of the borate core.

Another strategy involves the direct functionalization of the imidazole rings of the pre-formed tetrakis(1-imidazolyl)borate anion. Drawing from the known reactivity of imidazole, electrophilic substitution reactions such as halogenation or nitration could potentially be employed to introduce substituents onto the carbon atoms of the imidazole rings. However, controlling the selectivity of these reactions can be challenging due to the presence of multiple reactive sites.

Methodological Advancements in Borate Synthesis for Enhanced Purity and Scalability

While the synthesis of this compound is relatively straightforward, advancements in synthetic methodologies for related borate compounds offer insights into improving the purity and scalability of its production.

Recent research on the synthesis of other complex borates has focused on developing safer and more scalable procedures. For instance, a safe and convenient preparation of sodium tetrakis[(3,5-trifluoromethyl)phenyl]borate has been developed using a magnesium-bromine exchange reaction, which avoids the use of metallic magnesium. google.com Similar strategies that utilize milder and more controlled reaction conditions could be adapted for the synthesis of this compound on a larger scale.

Advanced Structural Characterization and Spectroscopic Analysis of Tetrakis 1 Imidazolyl Borate Compounds

Single-Crystal X-ray Diffraction Studies

In the crystal structure of the lithium tetrakis(1-imidazolyl)borate solvate, every boron atom is tetrahedrally coordinated by the N(1) atoms of four distinct imidazole (B134444) rings. researchgate.netcdnsciencepub.com The consistency of the bond lengths and angles across the eight independent imidazole rings within the asymmetric unit of this structure highlights a well-defined and stable anionic geometry. researchgate.netcdnsciencepub.com The B-N bonds are purely single bonds, connecting the central boron atom to the plane of the imidazole rings.

Detailed bond parameters for the [B(Im)₄]⁻ anion are typically observed in a narrow range, reflecting the stability of the B-N bond within this environment.

| Parameter | Description | Typical Value Range |

| B-N Bond Length | The distance between the central boron atom and the coordinating nitrogen atom of an imidazole ring. | ~1.54 Å |

| N-B-N Angle | The angle formed between two nitrogen atoms and the central boron atom. | ~109.5° (ideal tetrahedral) |

This table represents typical values; specific measurements can vary slightly based on the cation and crystal packing forces.

The boron atom at the core of the tetrakis(1-imidazolyl)borate anion consistently exhibits a tetrahedral coordination geometry. researchgate.netcdnsciencepub.com This arrangement is confirmed by the N-B-N bond angles, which are close to the ideal tetrahedral angle of 109.5°. Deviations from this ideal geometry are generally minor and can be attributed to steric hindrance between the imidazole rings and forces exerted by the crystal lattice.

The tetrakis(1-imidazolyl)borate anion is an excellent building block for creating extended network structures, often referred to as coordination polymers or metal-organic frameworks (MOFs). nih.gov The uncoordinated N(3) atoms on each of the four imidazole rings are available to bind to metal cations, creating intricate and often polymeric structures. researchgate.netcdnsciencepub.com

For example, the structure of lithium tetrakis(1-imidazolyl)borate solvate reveals a complex 3-dimensional covalent polymeric network where lithium ions are tetrahedrally coordinated by the N(3) atoms of the imidazole rings. researchgate.netcdnsciencepub.com This network is further supplemented by hydrogen bonding involving solvent molecules. researchgate.netcdnsciencepub.com

In a series of alkaline earth metal compounds with the formula M[B(Im)₄]₂(H₂O)₂ (where M = Mg, Ca, Sr), all feature the same metal coordination environment but exhibit different network dimensionalities. nih.gov The magnesium-based material forms a 2D network, while the larger calcium and strontium ions result in 1D polymer chains. nih.gov This demonstrates how the size of the cation can influence the packing and conformation of the [B(Im)₄]⁻ anions, leading to distinct solid-state architectures. nih.gov

| Compound | Network Dimensionality | Key Structural Feature |

| Liiv[Liiv(H₂O)(MeOH)]-[B(C₃H₃N₂)₄]₂•MeOH | 3-Dimensional researchgate.netcdnsciencepub.com | Imidazole rings connect B and Li atoms in a covalent polymer. researchgate.netcdnsciencepub.com |

| Mg[B(Im)₄]₂(H₂O)₂ | 2-Dimensional nih.gov | Forms a layered network structure. nih.gov |

| Ca[B(Im)₄]₂(H₂O)₂ | 1-Dimensional nih.gov | Forms polymeric chains. nih.gov |

| Sr[B(Im)₄]₂(H₂O)₂ | 1-Dimensional nih.gov | Forms polymeric chains, similar to the Ca analogue. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique used to probe the local chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹¹B. rsc.org It serves as an essential tool for "fingerprinting" tetrakis(1-imidazolyl)borate compounds in solution and the solid state, confirming their identity and providing insights into their structure and dynamics.

Each active nucleus within the tetrakis(1-imidazolyl)borate anion gives rise to a characteristic signal in the NMR spectrum, providing a unique structural fingerprint.

¹H NMR: The spectrum is expected to show three distinct signals for the three non-equivalent protons on the imidazole ring. Their chemical shifts and coupling patterns are characteristic of the substituted imidazole system. researchgate.net

¹³C NMR: The spectrum should display three resonances corresponding to the three unique carbon atoms of the imidazole rings. researchgate.net The chemical shifts provide information about the electronic environment of each carbon.

¹¹B NMR: This is particularly diagnostic for the boron center. A single resonance is expected, and its chemical shift is highly indicative of the coordination number of the boron atom. For a tetracoordinate boron in a borate (B1201080) anion, the signal typically appears in a well-defined upfield region of the spectrum. sdsu.edu For example, tetraphenylborate (B1193919) salts show an ¹¹B chemical shift of around -6.5 ppm. rsc.orgrsc.org

| Nucleus | Expected Signals | Typical Chemical Shift Range (ppm) |

| ¹H | 3 signals (imidazole C2-H, C4-H, C5-H) | 7.0 - 8.0 |

| ¹³C | 3 signals (imidazole C2, C4, C5) | 120 - 140 |

| ¹¹B | 1 signal (tetrahedral [B(Im)₄]⁻) | -5 to -20 |

These are generalized ranges based on related imidazolium (B1220033) and tetracoordinate borate compounds. Actual shifts can be influenced by solvent, cation, and concentration.

The chemical shifts observed in NMR spectra are highly sensitive to the local electronic environment and can be correlated with structural changes. nih.gov

For the tetrakis(1-imidazolyl)borate anion, the ¹¹B chemical shift is a direct reporter of the boron's coordination state. A signal in the characteristic range for tetracoordinate boron confirms the integrity of the [B(Im)₄]⁻ anion. sdsu.edu Any significant deviation could indicate decomposition or a change in coordination.

Mass Spectrometry (MS) for Molecular Mass Determination and Purity Verification

In mass spectrometry analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For the tetrakis(1-imidazolyl)borate anion ([B(Im)₄]⁻), the expected monoisotopic mass is approximately 279.1278 Da. uni.lu The analysis is typically performed using techniques such as electrospray ionization (ESI), which is well-suited for ionic compounds.

The mass spectrum will prominently feature the anionic component, [C₁₂H₁₂BN₈]⁻, at an m/z corresponding to its molecular mass. The presence of the sodium salt is confirmed by observing adducts, such as the sodium adduct of the anion [M+Na-2H]⁻ at a predicted m/z of 300.10247. uni.lu Purity verification is achieved by scanning for unexpected peaks in the spectrum, which would indicate the presence of impurities or degradation products. The high resolution of modern mass spectrometers allows for the confirmation of the elemental composition of the ion through exact mass measurement.

Predicted mass spectrometry data for various adducts of the tetrakis(1-imidazolyl)borate anion provides a reference for experimental results.

Predicted Collision Cross Section (CCS) Data for Tetrakis(1-imidazolyl)borate Anion Adducts

| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 280.13508 | 148.1 |

| [M+Na]⁺ | 302.11702 | 160.8 |

| [M+NH₄]⁺ | 297.16162 | 152.8 |

| [M+K]⁺ | 318.09096 | 165.3 |

| [M-H]⁻ | 278.12052 | 149.2 |

| [M]⁺ | 279.12725 | 149.7 |

| [M]⁻ | 279.12835 | 149.7 |

Table based on predicted values. uni.lu

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Ligand Characterization

Fourier-transform infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and characterize the bonding within sodium tetrakis(1-imidazolyl)borate. The FTIR spectrum reveals characteristic vibrational modes of the imidazolyl ligands and the central borate core. By analyzing the absorption bands, one can confirm the coordination of the imidazole rings to the boron atom.

The spectrum of this compound is dominated by the vibrations of the four imidazolyl rings. Key spectral regions include:

C-H Stretching: The aromatic C-H stretching vibrations of the imidazole ring typically appear in the region of 3100-3200 cm⁻¹. researchgate.net

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole rings are expected to produce strong bands in the 1400-1600 cm⁻¹ range. researchgate.net A strong peak around 1558 cm⁻¹ is often characteristic of the imidazolium ring stretch. researchgate.net

Ring Bending Modes: In-plane and out-of-plane bending vibrations of the imidazole ring appear at lower frequencies, typically below 1000 cm⁻¹. researchgate.net

B-N Stretching: The vibration corresponding to the B-N bond, which connects the boron atom to the nitrogen of the imidazole rings, is a crucial indicator of ligand coordination. These vibrations are typically found in the fingerprint region of the spectrum.

Borate Vibrations: The vibrations of the BO₄ tetrahedral unit in borate compounds are known to occur in specific regions. nih.govresearchgate.net For instance, asymmetric stretching of B-O bonds in BO₃ units is found between 1200-1600 cm⁻¹, while B-O-B bending vibrations are located around 700 cm⁻¹. researchgate.net In the case of the tetrakis(imidazolyl)borate anion, the focus is on the B-N bonds that form the tetrahedral core.

Analysis of the FTIR spectrum allows for a detailed characterization of the ligand's structure and its coordination to the central boron atom, confirming the formation of the tetrakis(imidazolyl)borate anion.

Characteristic FTIR Absorption Bands for Tetrakis(1-imidazolyl)borate Ligands

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3100 - 3200 | Imidazole C-H stretching researchgate.net |

| 1400 - 1600 | Imidazole ring C=N and C=C stretching researchgate.net |

| 1200 - 1400 | B-O stretching (in general borates) researchgate.net |

| Below 1000 | Imidazole ring in-plane and out-of-plane bending researchgate.net |

| ~700 | B-O-B bending (in general borates) researchgate.net |

This table presents expected ranges based on the analysis of imidazolyl and borate compounds.

Coordination Chemistry and Supramolecular Assemblies Involving Tetrakis 1 Imidazolyl Borate

Ligand Characteristics and Coordination Modes of the Tetrakis(1-imidazolyl)borate Anion

The coordination behavior of the tetrakis(1-imidazolyl)borate anion is primarily governed by the tetrahedral arrangement of its four imidazolyl groups around a central boron atom. This geometry provides multiple attachment points for metal centers, leading to diverse and complex coordination chemistry.

Multidentate Coordination Capabilities and Chelation Effects

The tetrakis(1-imidazolyl)borate anion can function as a multidentate ligand, capable of binding to one or more metal centers using the nitrogen atoms of its imidazolyl groups. It can adopt monodentate, bidentate, tridentate, and even tetradentate coordination modes. This adaptability allows it to bridge multiple metal ions, which is essential for forming extended networks. The ligand's ability to envelop a metal center by engaging several coordination sites results in a pronounced chelation effect. This effect increases the thermodynamic stability of the resulting metal complexes when compared to similar complexes with monodentate imidazole (B134444) ligands.

Steric and Electronic Influences on Metal-Ligand Binding Affinity

The binding affinity of the tetrakis(1-imidazolyl)borate ligand for a metal center is determined by a combination of steric and electronic factors. The four imidazolyl groups create a sterically crowded environment around the central boron atom. This steric hindrance can affect the coordination number and geometry of the metal center, sometimes preventing all four imidazolyl groups from binding to a single metal ion and instead favoring the formation of bridged, polymeric structures.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The multidentate and bridging nature of the tetrakis(1-imidazolyl)borate anion makes it a highly suitable component for constructing Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are of significant interest due to their potential uses in gas storage, separation, and catalysis.

Rational Design Principles for Extended Network Solids Utilizing Borate (B1201080) Anions

The design of extended networks with tetrakis(1-imidazolyl)borate anions is guided by the principles of crystal engineering. The predictable coordination geometry of metal ions and the defined connectivity of the borate ligand provide a level of control over the final network topology. The tetrahedral arrangement of the imidazolyl groups in the [B(Im)₄]⁻ anion often promotes the formation of three-dimensional solids. acs.org Additionally, the anionic character of this ligand can balance the charge of the metal ions in the solid, which can eliminate the need for non-coordinating anions in the network matrix. acs.org

Impact of Metal Center Identity (e.g., Mg, Ca, Sr, Pb) on Network Topology and Dimensionality

The choice of the metal cation significantly influences the structure of the resulting coordination polymer. The preferred coordination number, geometry, and ionic radius of the metal ion determine the network's connectivity and dimensionality.

For example, with alkaline earth metals such as magnesium (Mg), calcium (Ca), and strontium (Sr), a series of compounds with the general formula M[B(Im)₄]₂(H₂O)₂ have been synthesized. acs.orgnih.gov While all three have the same coordination environment around the metal, they exhibit different network structures. acs.orgacs.orgnih.gov The magnesium-based material forms a two-dimensional network, whereas the calcium and strontium analogues form one-dimensional chains. acs.orgacs.orgnih.gov

In the case of lead(II) (Pb), a layered coordination polymer with the formula PbB(Im)₄(xH₂O) is formed, where the lead centers face the interlayer spacing. nih.govnih.govcapes.gov.br This demonstrates how the specific coordination preferences of the metal ion guide the self-assembly process.

Table 1: Impact of Metal Center on the Dimensionality and Topology of Tetrakis(1-imidazolyl)borate-based Coordination Polymers

| Metal Ion | Formula | Dimensionality |

|---|---|---|

| Mg(II) | M[B(Im)₄]₂(H₂O)₂ | 2D acs.orgacs.orgnih.gov |

| Ca(II) | M[B(Im)₄]₂(H₂O)₂ | 1D acs.orgacs.orgnih.gov |

| Sr(II) | M[B(Im)₄]₂(H₂O)₂ | 1D acs.orgacs.orgnih.gov |

Investigations into Solvent Intercalation and Anion Exchange within Layered Structures

The layered structures formed by metal-tetrakis(1-imidazolyl)borate coordination polymers can feature interlayer spaces that accommodate guest molecules, such as solvents. For instance, the lead-based coordination polymer, PbB(Im)₄(xH₂O), is a layered material that can readily undergo reversible intercalation of solvent water and anion exchange in the solid state while maintaining its crystallinity. nih.govnih.gov This property was observed through changes in solid-state NMR and thermogravimetric analysis. nih.gov The exchange of iodide for nitrate (B79036) has been demonstrated, and single crystals of the iodide-exchanged material have been isolated. nih.gov This ability to modify the interlayer region through solvent intercalation or anion exchange provides a way to fine-tune the material's properties for specific applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Sodium tetrakis(1-imidazolyl)borate |

| Tetrakis(1-imidazolyl)borate |

| M[B(Im)₄]₂(H₂O)₂ (M = Mg, Ca, Sr) |

| PbB(Im)₄(xH₂O) |

The Role of Hydrogen Bonding in Directing Supramolecular Assembly

Hydrogen bonding plays a pivotal role in the construction of supramolecular frameworks from tetrakis(1-imidazolyl)borate. The nitrogen atoms of the imidazole rings can act as hydrogen bond acceptors, interacting with suitable donor molecules. This is exemplified in the formation of a three-dimensional supramolecular framework where O-H···N hydrogen bonds are the primary directional force. scispace.com In these structures, each monomeric unit can be interlinked with multiple neighbors, creating an extensive and regular network. scispace.com

The deliberate design of building blocks capable of forming hydrogen bonds is a key strategy in creating controlled supramolecular assemblies with desired architectures and properties. semanticscholar.org The flexibility and reversibility of these hydrogen-bonding interactions make them ideal for the construction of functional materials. semanticscholar.org The strength of these interactions, as indicated by parameters like N···N distances and N-H···N angles, confirms the formation of strong hydrogen bonds within these assemblies. semanticscholar.org

Complexation Behavior with Diverse Cationic Species

Formation of Complexes with Alkali and Alkaline Earth Metal Cations

The tetrakis(1-imidazolyl)borate ligand has been shown to form complexes with alkali and alkaline earth metals. While detailed structural studies for a wide range of these cations with this specific ligand are not extensively documented in the provided results, the formation of the sodium salt, this compound, is well-established. sigmaaldrich.comsigmaaldrich.com The interaction between the sodium cation and the tetrakis(1-imidazolyl)borate anion is a fundamental aspect of its chemistry. Furthermore, the complexation with other alkali metals, such as potassium, has been noted in the context of related borate compounds, suggesting the potential for similar interactions with the tetrakis(1-imidazolyl)borate anion. google.com

Interactions with Organometallic Compounds, including Organotin(IV) Complexes

The tetrakis(1-imidazolyl)borate ligand has been successfully employed in the synthesis of organometallic complexes, particularly with organotin(IV) moieties. scbt.comresearchgate.net Research has demonstrated the preparation of poly(imidazolyl)borate organotin(IV) complexes. scbt.comresearchgate.net These complexes are noted to be significantly more stable than their corresponding dihydrobis(1-imidazolyl)borate counterparts. researchgate.net The interaction of the tetrakis(1-imidazolyl)borate ligand with organotin(IV) halides leads to the formation of new complexes, expanding the scope of organometallic chemistry with this versatile ligand. researchgate.net The characterization of these organotin(IV) complexes often involves techniques such as ¹¹⁹Sn NMR, which provides valuable insights into their structure and bonding. researchgate.net

Studies on Complexation with Aromatic and Protonated Cations

The complexation of tetrakis(imidazolyl)borate and related tetraarylborates with various aromatic and protonated cations has been a subject of significant research. These studies reveal that N-H···π and C-H···π interactions are the principal intermolecular forces driving the formation of these complexes. researchgate.net The stability of these complexes can be influenced by the nature of the cation and the solvent used. researchgate.net

For instance, imidazolium (B1220033) tetraphenylborate (B1193919) has been shown to have a higher stability constant compared to 1-methylimidazolium (B8483265) tetraphenylborate, a difference attributed to the ability of the imidazolium cation to form two N-H···π hydrogen bonds. researchgate.net The complexation of N-heteroaromatic cations with tetraphenylborate has been extensively studied, with characterization carried out using ¹H NMR spectroscopy, elemental analysis, and crystallographic methods. researchgate.net These investigations provide a foundational understanding of the interactions that would also govern the complexation of such cations with the tetrakis(1-imidazolyl)borate anion.

Applications in Chemical Sensing and Analytical Methodologies

Development of Ion-Selective Electrodes (ISEs) Utilizing Tetrakis(1-imidazolyl)borate as an Ion-Exchanger

Sodium tetrakis(1-imidazolyl)borate serves as an effective ion-exchanger in the membranes of ion-selective electrodes (ISEs). These sensors are designed for the potentiometric determination of specific ions in a sample. The incorporation of the tetrakis(1-imidazolyl)borate anion into the sensor's membrane is crucial for enhancing its stability and selectivity.

Potentiometric sensors are a class of electrochemical sensors that measure the electrical potential difference between a sensing electrode and a reference electrode. This potential difference is related to the concentration of the target ion in the sample. While a broad range of ionophores are utilized for the selective detection of lead(II) and silver(I), the tetrakis(1-imidazolyl)borate anion has been incorporated as an ion-exchanger in the development of sensors for heavy metal ions.

In the context of silver ion detection, preliminary potentiometric measurements have been conducted using sensors that incorporate this compound as an ion-exchanger alongside specific ionophores. For instance, studies have shown that combining this borate (B1201080) derivative with an ionophore like 4-nitrobenzo-15-crown-5 can lead to selectivity for Ag+. The primary role of the tetrakis(1-imidazolyl)borate in these systems is to facilitate the ion-exchange process at the membrane-solution interface.

Research on potentiometric sensors for lead(II) often involves various ionophores, and the addition of a lipophilic anionic additive is a common strategy to improve sensor performance. While specific studies detailing the use of this compound as the primary ionophore for Pb(II) are not extensively documented in the reviewed literature, its properties as an anionic additive suggest its potential utility in such sensor formulations to enhance their response characteristics. The performance of these sensors is typically evaluated based on their linear range, detection limit, and selectivity over other ions, as shown in the general data for lead(II) ISEs.

Table 1: General Performance Characteristics of a Potentiometric Pb(II) Ion-Selective Electrode

| Parameter | Value |

|---|---|

| Linear Range | 1.0 × 10⁻⁵–1.0 × 10⁻¹ M |

| Nernstian Slope | 28.7 ± 2.2 mV/decade |

| Detection Limit | 2.77 × 10⁻⁶ M |

| pH Range | 3.0–9.0 |

The selectivity and sensitivity of membrane-based ion-selective electrodes are governed by several factors, with the composition of the membrane being paramount. The inclusion of a lipophilic anionic additive, such as tetrakis(1-imidazolyl)borate, is a key strategy for enhancing these performance metrics.

Selectivity Enhancement: The selectivity of an ISE refers to its ability to respond to the primary ion in the presence of other interfering ions. The tetrakis(1-imidazolyl)borate anion contributes to improved selectivity in several ways:

Exclusion of Anionic Interferences: By incorporating a sufficient concentration of these large, lipophilic anions into the membrane, the co-extraction of hydrophilic anions from the sample solution is minimized. This reduces anionic interference and ensures that the electrode's potential response is primarily due to the target cation.

Stabilization of the Cation-Ionophore Complex: The presence of the borate anion within the membrane helps to stabilize the complex formed between the target cation and the ionophore through electrostatic interactions. This makes the extraction of the target ion into the membrane phase more favorable compared to interfering ions.

Sensitivity Enhancement: The sensitivity of an ISE is reflected in the slope of its potentiometric response curve, which ideally follows the Nernst equation. The use of tetrakis(1-imidazolyl)borate can enhance sensitivity by:

Reducing Membrane Resistance: The presence of ionic sites within the membrane can lower its electrical resistance, leading to a more stable and reproducible potential signal.

Optimizing Ion-Exchange Kinetics: The ion-exchanger facilitates the transfer of the target ion from the aqueous sample phase to the organic membrane phase. This ensures a rapid and reversible response, which is essential for achieving a theoretical Nernstian slope over a wide concentration range. The lipophilicity of the borate anion ensures it remains entrapped within the membrane, providing a durable and stable response.

Optical Chemical Sensors (Optodes) Incorporating Tetrakis(1-imidazolyl)borate

Optical chemical sensors, or optodes, are devices that use a change in an optical signal (such as absorbance or fluorescence) to detect the concentration of an analyte. This compound has been successfully integrated into the design of optodes for the trace analysis of metal ions.

Poly(vinyl chloride) (PVC) is a commonly used polymer matrix for the fabrication of optode membranes due to its chemical inertness, optical transparency, and ability to house various sensing components. The design of a PVC membrane optode involves the careful selection and optimization of several components, including an ionophore, an ion-exchanger, a chromoionophore, and a plasticizer.

A notable example is the development of a bulk membrane optode for the determination of silver ions (Ag+). The optimized composition of this optode membrane is detailed in the table below.

Table 2: Optimized Composition of a PVC Membrane Optode for Silver Ion (Ag+)

| Component | Function | Optimal Amount |

|---|---|---|

| 4-nitrobenzo-15-crown-5 | Ionophore | 0.0040 mol |

| This compound | Ion-Exchanger | 0.0025 mol |

| ETH 5294 | Chromoionophore | 0.0010 g |

| o-nitrophenyl octyl ether (NPOE) | Plasticizer | - |

| Poly(vinyl chloride) (PVC) | Polymer Matrix | - |

The components are dissolved in a solvent such as tetrahydrofuran (THF) to create a slurry, which is then cast to form a thin, transparent membrane. The optimization of the membrane composition is critical to achieving the desired analytical performance, including a wide concentration range and a low detection limit.

The detection mechanism in these optodes is based on a cascade of chemical reactions within the membrane that leads to a measurable change in the optical properties of the chromoionophore. researchgate.netmdpi.com The process can be described as follows:

Ion-Exchange: When the optode is exposed to a sample containing the target cation (e.g., Ag+), an ion-exchange reaction occurs at the membrane-solution interface. The Ag+ ions from the sample are extracted into the membrane, displacing the sodium ions from the this compound.

Host-Guest Complexation: Once inside the membrane, the Ag+ ion forms a complex with the ionophore (e.g., 4-nitrobenzo-15-crown-5). This host-guest interaction is highly selective, contributing significantly to the sensor's specificity.

Chromoionophore Perturbation: The formation of the Ag+-ionophore complex is accompanied by the deprotonation of the chromoionophore (e.g., ETH 5294). This change in the protonation state of the chromoionophore alters its electronic structure, resulting in a change in its absorption spectrum. This spectral change, which can be measured with a spectrophotometer, is the basis of the sensor's response.

For the silver optode mentioned, the UV-visible spectrum exhibits two maximum wavelengths at 550 nm and 665 nm, and the response to Ag+ is monitored at these wavelengths. researchgate.netmdpi.com

The performance of an optical chemical sensor is characterized by several key metrics that determine its suitability for a particular application, especially for trace analysis where high sensitivity and reliability are required.

Response Time: The response time is the time it takes for the sensor to reach a stable signal after being exposed to the analyte. For the Ag+ optode incorporating this compound, the response time is reported to be between 2 to 3 minutes. researchgate.netmdpi.com

Detection Limits: The detection limit is the lowest concentration of the analyte that can be reliably distinguished from a blank sample. The aforementioned silver optode demonstrates a very low detection limit of 8.8 x 10⁻¹² M, making it suitable for pico-molar level determination of Ag+. researchgate.netmdpi.com The sensor has a reproducible response in the concentration range of 10⁻¹¹ to 10⁻⁸ M. researchgate.netmdpi.com

Reversibility and Stability: The reversibility of a sensor refers to its ability to return to its baseline state after the analyte is removed, allowing for multiple measurements. The stability, or lifetime, is the period over which the sensor maintains its performance characteristics. The Ag+ optode has a lifetime of 10 days with a consistent response. researchgate.netmdpi.com

The selectivity of the optode is another critical performance metric. The selectivity coefficient is a measure of the sensor's preference for the target ion over interfering ions. For the Ag+ optode, the selectivity over other divalent cations is significantly high, as indicated by the logarithm of the selectivity coefficients.

Table 3: Selectivity Coefficients of the Ag+ Optode

| Interfering Ion | Logarithm of Selectivity Coefficient (logKopt Ag+, cation) |

|---|---|

| Cu²+ | -4.3 |

| Ni²+ | -5.6 |

| Cd²+ | -5.0 |

These performance metrics highlight the effectiveness of incorporating this compound in the design of highly sensitive and selective optical sensors for trace metal analysis. researchgate.netmdpi.com

Role as a Precipitation Agent in Analytical Chemistry

This compound (NaTIB) functions as an effective precipitation agent for a variety of cations in aqueous solutions. Its utility in analytical chemistry stems from its ability to form water-insoluble precipitates with specific metal ions and, notably, with the hydrogen ion. This property allows for the gravimetric determination and separation of these ions from a sample matrix.

Research has shown that NaTIB reacts with a range of cations to form precipitates. These include magnesium, calcium, mercury(II), silver(I), thallium(I), uranyl, lead(II), iron(II), cobalt(II), nickel(II), and copper(II). A particularly noteworthy reaction is the quantitative precipitation of the hydrogen ion to form the slightly soluble hydrogen tetrakis(1-imidazolyl)boric acid (HTIB). This was the first instance of a stable tetraarylboric acid being isolated from the various tetraarylborate salts synthesized.

The precipitation reactions of this compound with various cations are summarized below:

| Cation | Precipitate Formed |

| Hydrogen (H⁺) | Hydrogen tetrakis(1-imidazolyl)boric acid (HTIB) |

| Magnesium (Mg²⁺) | Insoluble Precipitate |

| Calcium (Ca²⁺) | Insoluble Precipitate |

| Mercury(II) (Hg²⁺) | Insoluble Precipitate |

| Silver(I) (Ag⁺) | Insoluble Precipitate |

| Thallium(I) (Tl⁺) | Insoluble Precipitate |

| Uranyl (UO₂²⁺) | Insoluble Precipitate |

| Lead(II) (Pb²⁺) | Insoluble Precipitate |

| Iron(II) (Fe²⁺) | Insoluble Precipitate |

| Cobalt(II) (Co²⁺) | Insoluble Precipitate |

| Nickel(II) (Ni²⁺) | Insoluble Precipitate |

| Copper(II) (Cu²⁺) | Insoluble Precipitate |

The reaction between this compound and hydrogen ions to form a stable precipitate has been extended to the selective precipitation of deuterium cations (D⁺). This application is significant for isotopic analysis. The compound reacts quantitatively with deuterium ions, allowing for their separation and subsequent analysis. This has been explored as a method for gravimetric analysis and for preparing samples for mass spectral analysis of hydrogen isotopes. The formation of deuterium tetrakis(1-imidazolyl)borate provides a solid sample that can be analyzed to determine the isotopic composition of hydrogen in a given sample.

The ability of this compound to quantitatively precipitate hydrogen ions makes it a novel gravimetric reagent for the determination of hydrogen ion concentration. One mole of the hydrogen ion reacts with one mole of the sodium salt to yield a slightly soluble precipitate, allowing for its quantification by weight.

Furthermore, its precipitation reactions with various divalent cations open avenues for their determination in analytical chemistry. The formation of water-insoluble precipitates with ions such as Mg²⁺, Ca²⁺, Pb²⁺, Fe²⁺, Co²⁺, Ni²⁺, and Cu²⁺ indicates its potential for use in separation schemes and gravimetric analysis of these metals. The selectivity of these precipitation reactions can be influenced by controlling factors such as pH and the presence of masking agents, allowing for the targeted determination of specific divalent cations in a mixture.

Anion Binding and Recognition by Tetrakis(imidazolium) Macrocyclic Receptor Systems

While this compound itself is an anionic compound, its constituent ligand, tetrakis(1-imidazolyl)borate, plays a role in the formation of structures capable of anion binding and recognition. When this ligand is incorporated into coordination polymers, the resulting materials can exhibit anion exchange properties.

For instance, the coordination polymer formed from the reaction of this compound and lead(II) nitrate (B79036) results in a layered material, PbB(Im)₄(xH₂O). In this structure, the lead centers are exposed in the interlayer spacing, creating a site for anion interaction. This material has been shown to undergo facile anion exchange in the solid state while retaining its crystallinity. The nitrate anions within the structure can be exchanged for other anions, such as iodide.

This anion exchange capability demonstrates a form of anion recognition, where the solid-state material selectively binds and exchanges anions. This property is crucial for applications in chemical sensing, where the uptake or release of a specific anion can be used to generate a signal. The study of such systems provides insight into the design of materials for selective anion sequestration and sensing.

Applications in Advanced Materials Science

Integration of Tetrakis(1-imidazolyl)borate Derivatives in Organic Light-Emitting Diodes (OLEDs/PLEDs)

Derivatives of the tetrakis(1-imidazolyl)borate anion, particularly zwitterionic molecules, have been developed for critical roles in the architecture of Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs). osti.gov These applications leverage the unique electronic properties conferred by the boron-imidazole structure to enhance device performance.

Tetrakis(1-imidazolyl)borate (BIm4) based molecules have been specifically designed to function as electron injection layers (EILs) in PLEDs. osti.gov An EIL is a critical component in an OLED device, positioned between the emissive layer and the cathode. Its primary role is to reduce the energy barrier for the injection of electrons from the cathode into the organic semiconductor layer, a process vital for efficient device operation. ossila.com The use of BIm4-based materials aims to create highly efficient and stable devices with performance that approaches those using reactive, air-sensitive cathodes, thus offering a significant advantage in manufacturing and operational lifetime. osti.gov

The use of tetrakis(1-imidazolyl)borate derivatives is a sophisticated strategy in interfacial engineering. The goal is to precisely control the electronic properties at the junction between the inorganic cathode and the organic emissive layer. mdpi.comd-nb.info By depositing a self-assembled monolayer of these polar molecules, the work function of the electrode can be substantially modified. mdpi.com This strategy aims to transform a challenging, high-barrier interface into an efficient "ohmic contact," which allows for the smooth transport of charge carriers without a significant energy impediment. osti.gov This precise control over the interface is crucial for optimizing charge balance within the device, a key factor for achieving high quantum efficiency and extending the operational lifespan of advanced OLEDs.

Fabrication of Boron, Nitrogen Co-Doped Carbon Materials from Tetrakis(1-imidazolyl)borate Precursors

The high nitrogen and boron content of tetrakis(1-imidazolyl)borate salts makes them excellent single-source precursors for producing carbon materials co-doped with both boron (B) and nitrogen (N). These B,N-doped carbons are sought after for applications in catalysis and energy storage due to their unique electronic properties and high surface area. rsc.orgrsc.org

A key method for converting these precursors into functional materials is salt templating pyrolysis. rsc.orgrsc.org In this technique, an ionic liquid form of the precursor, such as 1-ethyl-3-methylimidazolium (B1214524) tetrakis(1-imidazolyl)borate ([EMIM][BIm4]), is heated to high temperatures (e.g., 900 °C) under an inert atmosphere. rsc.orgresearchgate.net The ionic liquid decomposes, and the salt structure acts as a template, leading to the formation of a porous carbonaceous material. The boron and nitrogen atoms from the precursor's anion and cation are directly incorporated into the resulting carbon lattice, achieving a high and relatively uniform level of doping. rsc.orgresearchgate.net This method avoids the need to mix separate carbon, boron, and nitrogen sources, offering superior control over the final material's composition. rsc.org

The properties of the final B,N-doped carbon can be precisely tailored by modifying the chemical structure of the ionic liquid precursor and adjusting the pyrolysis conditions. The pyrolysis of 1-ethyl-3-methylimidazolium tetrakis(1-imidazolyl)borate, for example, yields materials with exceptionally high nitrogen content (up to 22 wt%), a moderate boron level (3 wt%), and a very high surface area. rsc.orgresearchgate.netresearchgate.net

Table 1: Properties of B,N-Doped Carbon from [EMIM][BIm4] Precursor

| Property | Value | Reference |

|---|---|---|

| Nitrogen Doping | Up to 22 wt% | researchgate.net, researchgate.net |

| Boron Doping | 3 wt% | researchgate.net, researchgate.net |

| Surface Area | Up to 1860 m²/g | researchgate.net, researchgate.net |

Furthermore, research on related imidazolium (B1220033) salts demonstrates that the design of the cation in the precursor plays a critical role. rsc.orgrsc.org By changing the groups attached to the imidazolium cation (e.g., using benzyl (B1604629) groups instead of butyl or ethyl groups), researchers can influence the carbonization yield and the final doping levels in the carbon product. rsc.orgrsc.org For instance, using 1,3-bis(benzyl)imidazolium as the cation with a tetraphenylborate (B1193919) anion was shown to increase the carbonization yield and promote higher levels of both nitrogen and boron doping compared to other cations. rsc.org This ability to tune the final material's characteristics by carefully designing the molecular precursor is a powerful tool for creating customized materials for specific applications. rsc.orgrsc.org

Table 2: Influence of Cation Design on Pyrolysis of Imidazolium Tetraphenylborate Salts

| Precursor Cation | Carbonization Yield | Nitrogen Content | Boron Content | Reference |

|---|---|---|---|---|

| 1-Butyl-3-methylimidazolium | Not specified | ~12.8 wt% | ~7.0 wt% | rsc.org |

| 1-Benzyl-3-methylimidazolium | Not specified | ~13.7 wt% | ~7.6 wt% | rsc.org |

Development of Poly(imidazolyl)borate Organotin(IV) Complexes for Materials Applications

A notable application of Sodium tetrakis(1-imidazolyl)borate in materials science is in the synthesis of poly(imidazolyl)borate organotin(IV) complexes. sigmaaldrich.comnih.gov These materials have been explored for their interesting structural features and potential applications, for instance, as photostabilizers for polymers like poly(vinyl chloride) (PVC). nih.gov

Research in this area has led to the synthesis and characterization of various organotin(IV) complexes incorporating the tetrakis(1-imidazolyl)borate ligand. These studies have revealed that the coordination of the ligand to the organotin(IV) moiety can result in the formation of polymeric chains and other complex structures. The properties of these materials are influenced by the nature of the organic groups attached to the tin atom.

Table of Selected Organotin(IV) Complexes and their Properties:

| Organotin(IV) Precursor | Resulting Complex Structure | Potential Application |

| Dibutyltin Dichloride | Polymeric Chain | PVC Photostabilizer nih.gov |

| Dimethyltin Dichloride | Polymeric Chain | PVC Photostabilizer nih.gov |

| Triphenyltin Chloride | Monomeric or Low-Oligomeric | PVC Photostabilizer nih.gov |

| Tributyltin Chloride | Monomeric or Low-Oligomeric | PVC Photostabilizer nih.gov |

These organotin(IV) complexes can enhance the properties of materials, for example, by improving their thermal stability and resistance to photodegradation. nih.gov The development of such materials highlights the utility of this compound as a versatile building block in the design of advanced functional materials.

Catalytic Applications of Tetrakis 1 Imidazolyl Borate Containing Systems

Investigation of Catalytic Activity in Various Chemical Transformations

The tetrakis(1-imidazolyl)borate ligand has been primarily utilized in the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govnih.gov These materials are of great interest for heterogeneous catalysis due to their high surface areas, tunable porosity, and the presence of well-defined active sites. researchgate.netnih.gov While specific examples of MOFs constructed with sodium tetrakis(1-imidazolyl)borate as the primary linker and their subsequent catalytic applications are still an emerging area of research, the foundational principles suggest significant potential.

The imidazole (B134444) moieties of the tetrakis(1-imidazolyl)borate ligand can coordinate to metal centers, creating a stable, porous framework. These metal centers can then act as Lewis acid sites, catalyzing a variety of organic transformations. Additionally, the uncoordinated nitrogen atoms on the imidazole rings can serve as Brønsted basic sites, enabling bifunctional catalysis. The potential catalytic applications of such MOFs could span a wide range of reactions, including but not limited to:

Lewis Acid Catalysis: The metal nodes within the MOF structure can catalyze reactions such as Friedel-Crafts alkylations, aldol condensations, and cyanosilylation reactions.

Heterogeneous Catalysis: The solid nature of MOFs allows for easy separation from the reaction mixture, making them recyclable and suitable for continuous flow processes. researchgate.net

Biomimetic Catalysis: The coordination environment provided by the tetrakis(1-imidazolyl)borate ligand can mimic the active sites of metalloenzymes, potentially leading to catalysts with high selectivity and activity.

While detailed research findings on the catalytic performance of MOFs specifically derived from this compound are not yet widely published, the broader field of MOF catalysis provides a strong indication of their potential utility.

Design of Tetrakis(1-imidazolyl)borate as Ligands in Homogeneous Catalysis

The tetrakis(1-imidazolyl)borate anion is an effective ligand for the formation of discrete metal complexes that can act as homogeneous catalysts. Its tetradentate nature and the strong σ-donating properties of the imidazolyl groups allow for the stabilization of various metal centers in different oxidation states.

One area of investigation involves the synthesis of organotin(IV) complexes with the tetrakis(1-imidazolyl)borate ligand. Organotin(IV) compounds, in general, are known to be effective catalysts for a range of organic reactions, including transesterification, carbonylation, and the synthesis of benzimidazoles. rsc.orgnih.gov The catalytic activity of these complexes is often attributed to the Lewis acidity of the tin(IV) center.

The design of homogeneous catalysts incorporating the tetrakis(1-imidazolyl)borate ligand allows for the fine-tuning of the catalyst's properties by modifying the metal center or by introducing substituents on the imidazole rings. This can influence the catalyst's solubility, stability, and reactivity. While specific performance data for homogeneous catalysts based on this compound are limited in publicly available literature, the principles of ligand design in homogeneous catalysis suggest that such complexes could be active in various transformations. The general catalytic cycle would involve the coordination of a substrate to the metal center, followed by a series of steps leading to product formation and catalyst regeneration.

Exploring Enhanced Catalytic Performance of Charge-Activated Borate (B1201080) Salts

A promising strategy to enhance the catalytic activity of borate-containing systems is through the introduction of a charge into the ligand framework. This concept of "charge activation" has been demonstrated to significantly improve the catalytic performance of related borate salts in reactions such as urethane synthesis. While this research has not specifically utilized tetrakis(1-imidazolyl)borate, the principles are directly applicable and offer a clear pathway for future research with this compound.

A study on electrostatically enhanced 3- and 4-pyridylborate salt catalysts has shown a marked improvement in their nucleophilicity and catalytic performance in urethane synthesis compared to a neutral control compound. The introduction of a positive charge on the pyridinium moiety, which is part of the borate salt, enhances the nucleophilicity of the anionic borate complex.

In the context of urethane synthesis, these charged borate salts can act as highly effective catalysts. The mechanism is believed to involve the activation of the isocyanate by the borate catalyst, making it more susceptible to nucleophilic attack by the alcohol.

The following table presents data from a computational study on the catalytic effect of various nitrogen-containing catalysts on urethane formation, illustrating the impact of catalyst structure on the reaction energetics. While not directly featuring borate salts, it highlights the significant reduction in activation energy achievable with effective catalysts.

| Catalyst | ΔE₀ (RC1) (kJ/mol) | ΔE₀ (RC2) (kJ/mol) |

|---|---|---|

| 1,8-diazabicyclo mdpi.comnih.govundec-7-ene | -27.43 | -40.71 |

| 1-(3-aminopropyl)imidazole | -16.27 | -25.95 |

Table 1: Calculated relative energies (ΔE₀) for the formation of the methanol-catalyst complex (RC1) and the trimolecular complex (RC2) in urethane synthesis. Data from a computational study on various nitrogen-containing catalysts. mdpi.com

The development of charge-activated tetrakis(1-imidazolyl)borate salts could follow a similar principle. By quaternizing one or more of the imidazole nitrogen atoms, a positively charged moiety would be introduced into the ligand structure. This could lead to a new class of highly active catalysts for a variety of organic transformations, leveraging the electrostatic enhancement effect to boost their performance.

Computational and Theoretical Investigations of Tetrakis 1 Imidazolyl Borate

Quantum Chemical Studies on the Structure and Reactivity of the Anion and its Complexes

Quantum chemical studies provide profound insights into the intrinsic properties of molecules, including their three-dimensional structure, electronic environment, and reactivity. For the tetrakis(1-imidazolyl)borate anion, such studies are crucial for understanding its behavior as a ligand in coordination chemistry.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on the isolated [B(Im)₄]⁻ anion are not extensively reported, we can infer its likely structural and electronic characteristics based on studies of similar imidazolium-based ionic liquids and coordination complexes.

A DFT-optimized geometry of the [B(Im)₄]⁻ anion would be expected to exhibit a tetrahedral arrangement of the four imidazole (B134444) rings around the central boron atom. The key geometrical parameters of interest would be the B-N bond lengths and the N-B-N bond angles. In related imidazolium-based structures, theoretical calculations have been instrumental in determining stable conformations and the nature of non-covalent interactions. For instance, studies on imidazolium-based ionic liquids often report optimized geometries and vibrational frequencies calculated at levels of theory such as B3LYP/6-311++G**. rsc.org

The electronic structure analysis of the [B(Im)₄]⁻ anion would involve the examination of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are key indicators of the anion's reactivity and its ability to act as an electron donor in coordination complexes.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the [B(Im)₄]⁻ Anion

| Parameter | Expected Value Range | Significance |

| B-N Bond Length | 1.50 - 1.55 Å | Indicates the strength of the boron-nitrogen bond. |

| N-B-N Bond Angle | ~109.5° | Reflects the tetrahedral geometry around the boron center. |

| Dihedral Angle (Im-B-N-C) | Variable | Describes the orientation of the imidazole rings relative to the B-N bond. |

Note: The values in this table are estimations based on general principles and data from related compounds, as specific literature for [B(Im)₄]⁻ is unavailable.

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For the [B(Im)₄]⁻ anion, MD simulations could provide valuable information about its conformational flexibility in different solvent environments and its interactions with cations.

Simulations of imidazolium-based ionic liquids in water have shown that the local environment and interactions are significantly influenced by the presence of water molecules. nih.gov An MD simulation of Na[B(Im)₄] in an aqueous solution would likely reveal the formation of a hydration shell around both the sodium cation and the borate (B1201080) anion. The orientation of water molecules would be dictated by electrostatic interactions, with the oxygen atoms of water coordinating with the sodium ion and the hydrogen atoms of water forming hydrogen bonds with the nitrogen atoms of the imidazole rings of the anion.

The conformational flexibility of the [B(Im)₄]⁻ anion, specifically the rotation of the imidazole rings around the B-N bonds, could also be explored through MD simulations. This flexibility can be crucial in determining how the ligand adapts to different metal coordination environments.

Theoretical Modeling of Coordination Environments and Metal-Ligand Interactions

Theoretical modeling plays a vital role in understanding the nature of bonding between metal ions and ligands. For complexes of the [B(Im)₄]⁻ anion, computational methods can elucidate the strength and character of the metal-ligand bonds.

The [B(Im)₄]⁻ anion typically coordinates to metal centers through one of the nitrogen atoms of its imidazole rings. The coordination can be monodentate, or the ligand can bridge multiple metal centers, leading to the formation of coordination polymers or metal-organic frameworks. nih.govnih.gov

Computational analyses of metal complexes with nitrogen-donor ligands often employ methods like the Natural Bond Orbital (NBO) analysis to quantify the charge transfer between the ligand and the metal and to understand the nature of the coordinating bond. For instance, studies on oxidovanadium(IV) complexes with imidazole-based drugs have utilized DFT to confirm geometries and investigate quantum parameters related to their bioactivity. rroij.com

Prediction of Spectroscopic Properties and Thermodynamic Stabilities

Computational chemistry can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental data for structural validation.

The theoretical IR spectrum of the [B(Im)₄]⁻ anion would be characterized by vibrational modes associated with the imidazole rings and the central borate core. DFT calculations can predict the frequencies and intensities of these modes, aiding in the interpretation of experimental spectra.

The thermodynamic stability of complexes formed between the [B(Im)₄]⁻ anion and various metal ions can also be assessed computationally. The Gibbs free energy of complex formation can be calculated, providing insights into the spontaneity and favorability of these reactions. Experimental studies on the thermodynamics of boron imidazolate frameworks (BIFs) have shown that the stability of the framework is influenced by the nature of the metal cation. nih.govnih.gov These experimental findings provide a valuable benchmark for theoretical calculations.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for Highly Functionalized Derivatives

The future development of materials based on tetrakis(imidazolyl)borate hinges on the ability to synthesize derivatives with precisely controlled functionalities. While the parent sodium salt is readily synthesized from inexpensive reagents like sodium borohydride (B1222165) and imidazole (B134444) acs.org, the next frontier lies in creating more complex, functionalized analogues.

One primary direction is the use of substituted imidazoles as starting materials. For instance, the use of 4-methylimidazole (B133652) has already been shown to produce a tetrakis(4-methylimidazolyl)borate ligand, which in turn leads to the formation of a 3D network structure with lead, a departure from the layered structure of the parent compound. nih.gov Future work will likely explore a wider array of substituents on the imidazole ring to tune the steric and electronic properties of the resulting ligand.

Another significant emerging trend is the use of post-synthetic modification (PSM) . rsc.orgnih.gov This powerful strategy involves the chemical alteration of a pre-formed metal-organic framework (MOF). rsc.org Researchers can use PSM to introduce new functional groups, graft molecules with specific properties, or even exchange metal ions within the framework. researchgate.net This allows for the creation of highly complex and functional materials that would be difficult or impossible to synthesize directly. Future research will likely focus on developing PSM protocols specifically for tetrakis(imidazolyl)borate-based MOFs to introduce capabilities for catalysis, sensing, or selective adsorption. nih.govnih.gov

Expansion of Coordination Chemistry to Untapped Metal Centers and Complex Architectures

The coordination chemistry of the tetrakis(imidazolyl)borate anion has been explored with several metal ions, including lead (Pb²⁺), thallium (Tl⁺), and Group II metals like magnesium (Mg²⁺), calcium (Ca²⁺), and strontium (Sr²⁺). acs.orgnih.govnih.gov These studies have revealed the ligand's ability to form diverse architectures, from one-dimensional chains to two- and three-dimensional networks, depending on the choice of metal ion. acs.orgnih.gov

A major avenue for future research is the expansion of this coordination chemistry to a wider range of the periodic table, particularly to transition metals, lanthanides, and actinides. These elements offer a rich variety of coordination numbers, geometries, and electronic and magnetic properties, which could lead to materials with novel catalytic, optical, or magnetic functions. The study of related poly(pyrazolyl)borate ligands, which have formed heterobimetallic complexes, suggests a promising future for creating multi-metal systems with the tetrakis(imidazolyl)borate ligand, potentially leading to synergistic effects and advanced applications. mdpi.comnih.gov

The quest for more complex architectures is another key trend. Researchers are moving beyond simple networks to design and construct intricate topologies, such as interpenetrated frameworks and core-shell MOFs. researchgate.net The tetrahedral and versatile bridging nature of the tetrakis(imidazolyl)borate anion makes it an ideal building block for such complex structures. acs.orgresearchgate.net Understanding how to control the self-assembly process by modifying the ligand, metal, or reaction conditions will be crucial in realizing these advanced architectures. nih.govnih.gov

| Metal Ion | Ligand | Resulting Architecture | Reference |

| Pb²⁺ | Tetrakis(1-imidazolyl)borate | Layered Material (2D) | nih.govnih.gov |

| Tl⁺ | Tetrakis(1-imidazolyl)borate | Layered Network Structure | nih.gov |

| Mg²⁺ | Tetrakis(1-imidazolyl)borate | 2D Network | acs.org |

| Ca²⁺ | Tetrakis(1-imidazolyl)borate | 1D Chains | acs.org |

| Sr²⁺ | Tetrakis(1-imidazolyl)borate | 1D Chains | acs.org |

| Pb²⁺ | Tetrakis(4-methylimidazolyl)borate | 3D Network | nih.gov |

Development of Multi-Analyte Sensing Platforms and Advanced Biosensors

The imidazole moiety is a well-known component in chemical sensors due to its ability to interact with various analytes through hydrogen bonding or coordination. nih.govrsc.org This suggests a significant, though largely untapped, potential for tetrakis(imidazolyl)borate-based materials in the development of advanced sensors. Future research is expected to focus on designing frameworks that can selectively detect ions, small molecules, and biomolecules.

One promising approach involves incorporating fluorescent units or creating systems where the binding of an analyte modulates the fluorescence of the material. For example, sensors based on N-imidazolyl-1,8-naphthalimide have demonstrated high sensitivity for fluoride (B91410) anion detection. nih.gov The development of tetrakis(imidazolyl)borate ligands functionalized with such chromophores or fluorophores could lead to highly sensitive and selective optical sensors.

Furthermore, the porous nature of MOFs constructed from this ligand could be exploited to create multi-analyte sensing platforms. Different functional groups could be introduced into the pores via post-synthetic modification, each designed to interact with a specific analyte. nih.gov This would allow for the simultaneous detection of multiple species. In the realm of biosensing, these porous materials could be designed to encapsulate enzymes or antibodies, creating a stable and reactive platform for detecting biological targets.

Integration into Next-Generation Energy Storage Devices and Electrochemical Systems

The electrochemical properties of materials derived from sodium tetrakis(1-imidazolyl)borate are beginning to attract attention. A key emerging trend is their use in electronic devices and energy storage systems. A notable patent has demonstrated the use of zwitterionic molecules based on tetrakis(1-imidazolyl)borate as effective electron injection layers in polymer light-emitting diodes (PLEDs), highlighting their potential in advanced electrochemical systems. osti.gov

Looking forward, a significant area of exploration will be the use of tetrakis(imidazolyl)borate complexes as components in batteries and supercapacitors. The related field of transition metal borates has shown considerable promise; for instance, amorphous nickel borate (B1201080) has been utilized in high-performance hybrid supercapacitors, exhibiting high energy density and excellent cycling stability. rsc.org This success suggests that metal-organic frameworks based on tetrakis(imidazolyl)borate ligands could serve as high-surface-area electrode materials for energy storage.

Additionally, the broader class of imidazolium-based borate ionic liquids is being investigated for use as electrolytes. researchgate.net These materials offer potential advantages such as low volatility, high ionic conductivity, and wide electrochemical windows. Synthesizing ionic liquids from the tetrakis(imidazolyl)borate anion could lead to novel electrolytes with enhanced performance and safety for next-generation batteries and supercapacitors.

Advanced Computational Design and Materials Discovery for Tailored Applications

As the complexity of target materials increases, traditional trial-and-error synthesis becomes inefficient. The future of materials science lies in the integration of advanced computational methods for design and discovery. For tetrakis(imidazolyl)borate systems, this trend is particularly relevant.

Density Functional Theory (DFT) is already being used to investigate the geometry, electronic structure, and vibrational frequencies of imidazole-based metal complexes, providing insights that complement experimental findings. mdpi.comsemanticscholar.orgbohrium.com Future studies will undoubtedly use DFT and other computational tools to predict the structures and properties of novel MOFs with untapped metal centers before they are synthesized in the lab. Computational methods can also be used to benchmark the electronic and steric properties of new functionalized ligands against existing ones. mdpi.comnih.gov

A more transformative trend is the application of high-throughput computational screening (HTCS) and machine learning (ML) to accelerate materials discovery. magtech.com.cnmorressier.com Researchers can now generate vast libraries of hypothetical MOF structures in silico and rapidly screen them for promising candidates for specific applications, such as gas storage or catalysis. magtech.com.cnhubspotusercontent40.net By identifying the key structural features that lead to high performance, these computational approaches can guide synthetic chemists toward the most promising materials, dramatically accelerating the development cycle. rsc.orgescholarship.org The application of these data-driven techniques to the rich combinatorial space offered by functionalized tetrakis(imidazolyl)borate ligands and various metal partners will be a cornerstone of future research.

Q & A

Q. Why do tetrakis(imidazolyl)borate-based electrolytes exhibit variable conductivity in acetonitrile solutions?

- Methodological Answer : Measure ionic conductivity of 1 M solutions using impedance spectroscopy. Compare anions with different substituents (e.g., imidazolyl vs. triazolyl). Higher conductivity correlates with smaller anion size and reduced ion pairing .

Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in reported surface potentials of zwitterionic borate layers at metal/organic interfaces?

- Methodological Answer : Standardize surface potential measurements using Kelvin probe force microscopy (KPFM) under controlled humidity. Compare results with computational models of dipole alignment to resolve variations in vacuum-level shifts .

Q. What factors lead to inconsistent doping levels in B/N-co-doped carbons derived from imidazolium borate precursors?

- Methodological Answer : Use elemental analysis (EA) and XPS to quantify B/N content. Variability arises from pyrolysis atmosphere (inert vs. reactive) and precursor purity. Reproduce high nitrogen doping (22 wt%) by optimizing precursor synthesis and pyrolysis dwell times .

Key Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.